4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Introduction of the N-Methylbenzenesulfonamido Group: This group can be introduced via sulfonamide formation reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring could yield sulfoxides or sulfones, while reduction of a nitro group could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a potential additive in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. If it has anticancer properties, it might induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(N-methylbenzenesulfonamido)-3-phenylbutanamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-(N-methylbenzenesulfonamido)-3-phenylbutanamide
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is unique due to the specific combination of functional groups and the ethyl substitution on the thiadiazole ring, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H24N4O3S2 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-20-23-24-21(29-20)22-19(26)14-17(16-10-6-4-7-11-16)15-25(2)30(27,28)18-12-8-5-9-13-18/h4-13,17H,3,14-15H2,1-2H3,(H,22,24,26) |
InChI Key |
DBELNUGSNLCSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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